Lower Peak Plasma Captopril Concentration vs. Captopril: Reduced Systemic Exposure for Targeted Delivery
The prodrug approach significantly alters the systemic exposure profile of the active moiety. In a rat model, oral administration of the captopril disulfide dimer (10 mg/kg) yielded a peak plasma captopril concentration (Cmax) of 154 ng/mL, which was 77% lower than the 678 ng/mL achieved with an equivalent dose of unmodified captopril [1]. This reduction in peak plasma concentration, coupled with the sustained presence of disulfide species, indicates a distinct pharmacokinetic behavior that favors reduced peak-related adverse effects and prolonged ACE inhibition.
| Evidence Dimension | Peak plasma concentration (Cmax) of active captopril |
|---|---|
| Target Compound Data | 154 ng/mL |
| Comparator Or Baseline | Captopril: 678 ng/mL |
| Quantified Difference | 77% lower Cmax |
| Conditions | Oral administration (10 mg/kg) in rats; measurement at 1 hour post-dose |
Why This Matters
This quantifiable reduction in peak plasma concentration supports the selection of this prodrug for studies requiring a lower systemic exposure of the active drug to minimize acute hypotension or for developing sustained-release formulations.
- [1] Drummer OH, Jarrott B. Captopril disulfide conjugates may act as prodrugs: Disposition of the disulfide dimer of captopril in the rat. Biochem Pharmacol. 1984;33(22):3567-71. PMID: 6095854. View Source
